6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C8H6BrN2O3 It is a derivative of phthalazine, a bicyclic heterocycle, and is characterized by the presence of bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione typically involves the bromination of 7-methoxy-2,3-dihydrophthalazine-1,4-dione. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized phthalazine derivatives .
Scientific Research Applications
6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with DNA synthesis or repair mechanisms, contributing to its anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2,3-dihydrophthalazine-1,4-dione: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-methoxy-2,3-dihydrophthalazine-1,4-dione:
Phthalhydrazide: A simpler analog without the bromine and methoxy groups, used in various chemical reactions and applications.
Uniqueness
6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H7BrN2O3 |
---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-7-3-5-4(2-6(7)10)8(13)11-12-9(5)14/h2-3H,1H3,(H,11,13)(H,12,14) |
InChI Key |
RCOHXIIGJLFJLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NNC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.